

Application Notes & Protocols for Assessing Guanethidine Sympathectomy Efficacy

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Compound of Interest

Compound Name: Guanethidine

Cat. No.: B1672426

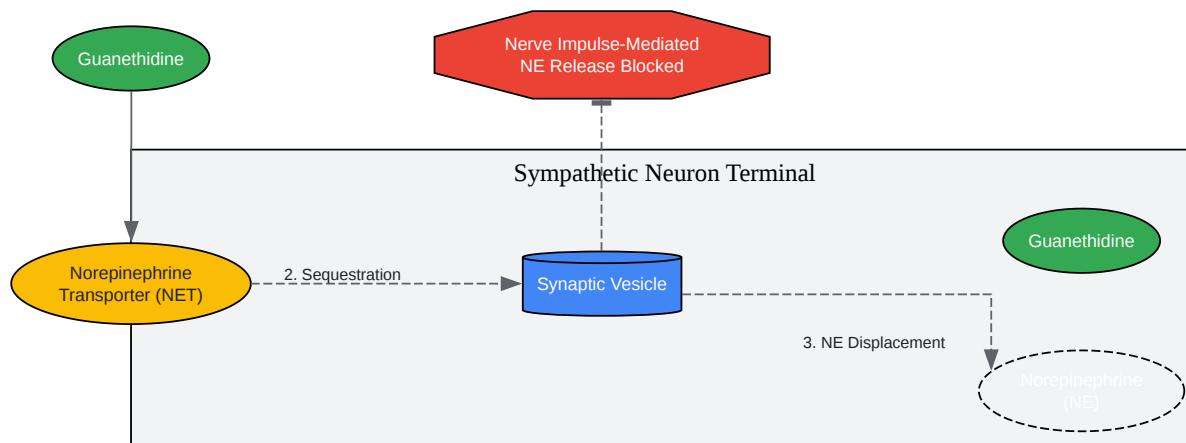
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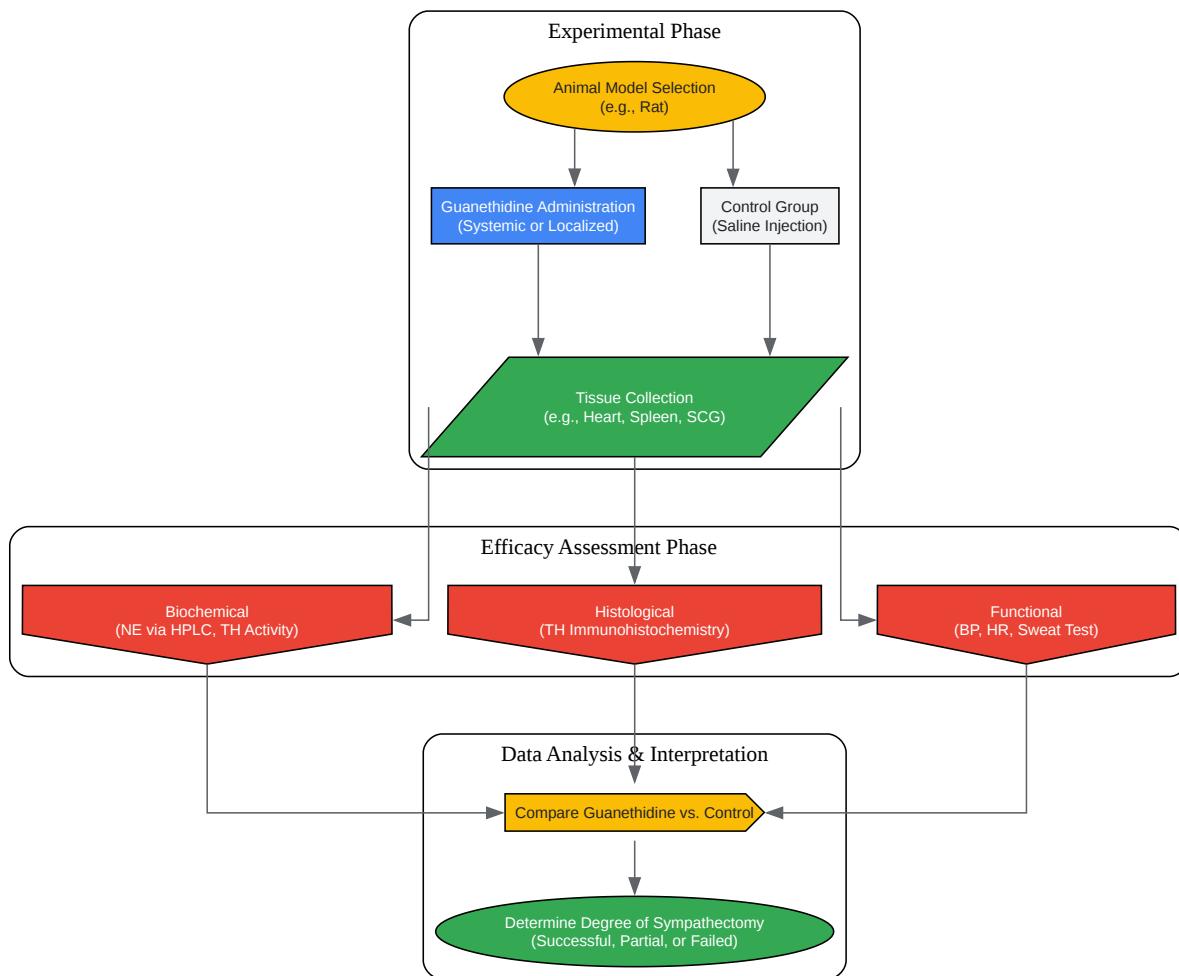
Introduction

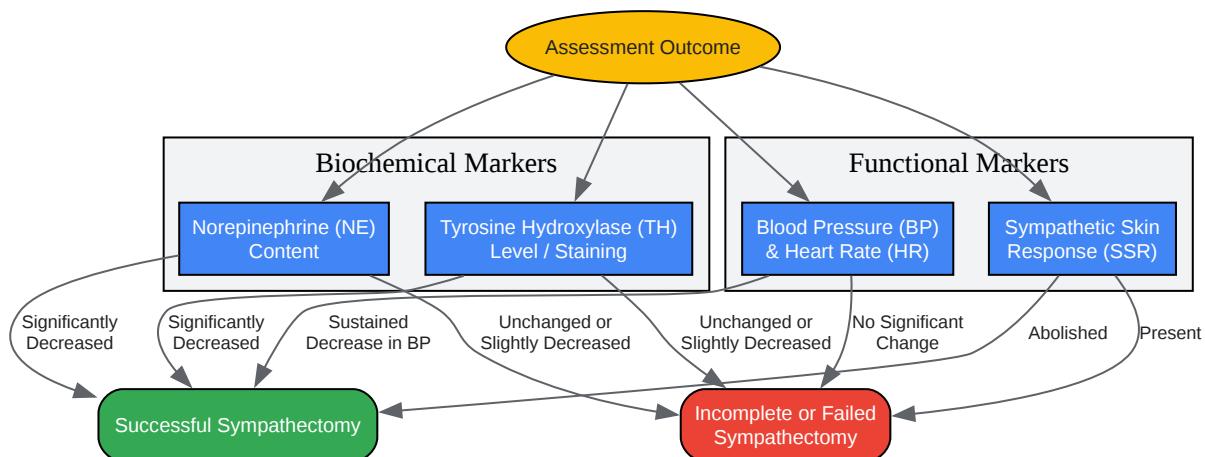
Guanethidine-induced chemical sympathectomy is a critical technique for researchers studying the roles of the sympathetic nervous system in various physiological and pathological states.^{[1][2]} **Guanethidine**, a postganglionic sympathetic nerve terminal blocker, is selectively taken up by sympathetic neurons and leads to a functional blockade, and with chronic administration, destruction of these neurons.^{[1][3]} Verifying the extent and effectiveness of this sympathectomy is paramount for the correct interpretation of experimental results. These application notes provide detailed methodologies for biochemical, histological, and functional assessment of **guanethidine** sympathectomy.

Mechanism of Action

Guanethidine's efficacy stems from its targeted action on sympathetic neurons.^[2] It is actively transported into the presynaptic nerve terminal via the norepinephrine transporter (NET).^{[1][4][5]} Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes the stores of norepinephrine (NE).^{[4][5][6]} Furthermore, **guanethidine** inhibits the release of norepinephrine in response to nerve impulses.^[6] This dual action results in a profound and long-lasting chemical sympathectomy.^[3]





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